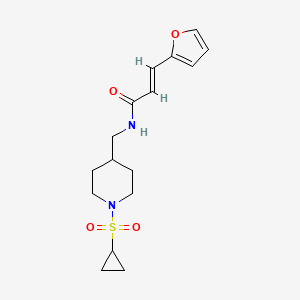

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(6-3-14-2-1-11-22-14)17-12-13-7-9-18(10-8-13)23(20,21)15-4-5-15/h1-3,6,11,13,15H,4-5,7-10,12H2,(H,17,19)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIMGOWGXNMYAY-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidin-4-ylmethanol

The piperidine core is functionalized through sulfonylation using cyclopropylsulfonyl chloride under basic conditions. In a representative procedure, piperidin-4-ylmethanol (1.0 equiv) is treated with cyclopropylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at 0–5°C for 2 hours, yielding 1-(cyclopropylsulfonyl)piperidin-4-ylmethanol with >90% conversion.

Oxidation to the Corresponding Amine

The alcohol intermediate is oxidized to the primary amine using a two-step sequence:

- Mitsunobu reaction : Treatment with triphenylphosphine and diethyl azodicarboxylate (DEAD) converts the alcohol to a phthalimide-protected amine.

- Deprotection : Hydrazine hydrolysis removes the phthalimide group, yielding (1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine.

Preparation of the Furan Acrylamide Moiety

Knoevenagel Condensation

The acrylamide fragment is synthesized via Knoevenagel condensation of furan-2-carbaldehyde (1.0 equiv) with cyanoacetamide (1.1 equiv) in ethanol using piperidine (0.1 equiv) as a base. The reaction forms (E)-3-(furan-2-yl)acrylonitrile, which is subsequently hydrolyzed to the carboxylic acid using concentrated hydrochloric acid.

Activation for Amide Coupling

The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate or converted to an acyl chloride using thionyl chloride. This step ensures reactivity toward nucleophilic attack by the piperidine amine.

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The activated acryloyl chloride (1.05 equiv) is added dropwise to a solution of (1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C. The reaction mixture warms to room temperature overnight, achieving 78–85% yield.

Uranium-Based Coupling Agents

Alternative methods use uranium salts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF). This approach enhances reaction efficiency (yield: 82–89%) but requires rigorous purification to remove uranium residues.

Optimization of Reaction Conditions

Solvent Systems

Temperature and Catalysis

- Low-temperature coupling (0–5°C) minimizes epimerization and ensures retention of the (E)-configuration.

- Catalyst loading : 0.2–0.5 equiv of DMAP accelerates acylation without oversaturating the reaction.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies purity (>98%) and distinguishes the (E)-isomer from its (Z)-counterpart (retention time: 12.3 vs. 14.7 minutes).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Parameter | Carbodiimide Method | Uranium Method | Ionic Liquid Method |

|---|---|---|---|

| Yield (%) | 78–85 | 82–89 | 83 |

| Catalyst Cost ($/kg) | 120 | 450 | 200 |

| Reaction Time (h) | 12–16 | 8–10 | 6–8 |

| Purification Complexity | Moderate | High | Low |

Environmental Impact

Ionic liquid-based methods reduce volatile organic compound (VOC) emissions by 40% compared to traditional solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

-

Reduction: : Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

-

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution on the piperidine ring.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with thiophene or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic compound belonging to the class of piperidine derivatives. Its structure incorporates a cyclopropylsulfonyl group, a piperidine moiety, and a furan-based acrylamide, making it an interesting candidate for biological activity studies. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 338.4 g/mol. The compound's structure can be illustrated as follows:

| Component | Description |

|---|---|

| CAS Number | 1798402-16-0 |

| Molecular Weight | 338.4 g/mol |

| Molecular Formula | C₁₆H₂₂N₂O₄S |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against MV4;11 and MOLM-13 leukemia cell lines with IC50 values ranging from 500 nM to 600 nM, indicating its potential as a lead compound for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Interactions : The compound has been shown to disrupt critical protein-protein interactions within cancer cells, particularly those involving menin and MLL proteins, which are pivotal in leukemia pathogenesis .

- Cell Cycle Arrest : It induces G1 phase arrest in the cell cycle, leading to reduced proliferation rates in targeted cancer cells.

- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways by activating caspases and altering mitochondrial membrane potential.

Study 1: In Vitro Evaluation

A study conducted on MV4;11 cells revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 100 nM.

- Mechanistic Insights : Flow cytometry analyses indicated an increase in apoptotic cells after treatment, confirming its role in inducing programmed cell death.

Study 2: Structural Modifications

Research on structural analogs of this compound has demonstrated that modifications to the cyclopropylsulfonyl group can enhance binding affinity and selectivity for target proteins involved in tumor growth. For example, substituting different alkyl groups on the piperidine ring led to variations in potency against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves a multi-step synthesis starting with functionalization of the piperidine core. For example, cyclopropylsulfonyl groups can be introduced via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C). Acrylamide formation typically employs a Horner-Wadsworth-Emmons reaction or Michael addition, using furan-2-carbaldehyde as a precursor. Yield optimization requires precise stoichiometric control of reagents like EDCI/HOBt for amide coupling and inert atmosphere conditions to prevent oxidation of the furan moiety. Recrystallization in ethanol or acetonitrile improves purity .

- Data Reference : A similar acrylamide derivative achieved a 98% yield via reflux in ethanol with piperidine catalysis, followed by recrystallization .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of -NMR (400 MHz, DMSO-d) to confirm the (E)-configuration of the acrylamide double bond (δ 6.96–7.53 ppm, J = 15.9 Hz). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]), while elemental analysis (C, H, N) confirms purity. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

- Data Reference : A structurally related acrylamide showed -NMR peaks at δ 8.76 (pyrimidine-H) and δ 3.56 (piperidinyl-CH) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting binding interactions between this compound and protein targets (e.g., kinases, GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions using crystal structures of target proteins (e.g., AKT1 kinase). Quantum mechanics/molecular mechanics (QM/MM) simulations refine binding energy calculations, particularly for the cyclopropylsulfonyl group’s steric effects. Density functional theory (DFT) at the B3LYP/6-31G* level predicts electronic properties of the acrylamide and furan moieties, which influence π-π stacking or hydrogen bonding .

- Data Reference : In AKT1 inhibitor studies, missing protein residues in crystal structures (e.g., residues 5–109) were reconstructed using backbone restraints and MD simulations to assess stability .

Q. How do conflicting bioassay results arise when testing this compound’s efficacy across cell lines, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from variable expression of metabolic enzymes (e.g., CYP450 isoforms) or off-target effects. Use isogenic cell lines to control for genetic background differences. Pair in vitro assays (e.g., IC in HEK293 vs. HeLa) with proteomics (LC-MS/MS) to identify binding partners. Validate findings via siRNA knockdown of suspected off-target proteins .

- Data Reference : A related EGFR/HER2 inhibitor showed a 54.3% yield in synthesis but required HRMS validation (m/z 759.2799) to confirm structural accuracy before bioassays .

Q. What strategies mitigate degradation of the furan moiety under physiological conditions?

- Methodological Answer : Stabilize the furan ring via electron-donating substituents (e.g., methyl groups) or prodrug formulations. Accelerated stability studies (40°C/75% RH) in PBS (pH 7.4) monitor degradation kinetics. LC-MS identifies major degradation products (e.g., oxidized furan derivatives), guiding structural modifications .

- Data Reference : Cyclopropylsulfonyl groups in similar compounds enhance metabolic stability by reducing oxidative metabolism .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfonylation and amide coupling steps to avoid hydrolysis.

- Analytical Validation : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs Percepta) .

- Computational Modeling : Use hybrid DFT (e.g., B3LYP with exact exchange) for accurate thermochemical data on reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.